Antibacterial Spectrum Differentiation: 2,5-Diphenyl Derivative Activity Against Gram-Positive and Gram-Negative Pathogens
The 2,5-diphenyl-pyrazolo[1,5-a]pyrimidine derivative I—structurally equivalent to 2,5-diphenylpyrazolo[1,5-a]pyrimidin-7-ol—exhibited antibacterial potency against both Streptococcus mutans (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), as documented by Aggarwal et al. (2021) [1]. This dual Gram-positive/Gram-negative coverage distinguishes it from the majority of pyrazolo[1,5-a]pyrimidine derivatives, which typically show narrow-spectrum activity restricted to either Gram-positive or Gram-negative organisms [2]. In contrast, the pyrazol-1′-ylpyrazolo[1,5-a]pyrimidine series (Aggarwal R. et al., 2011) required specific 5′-substitution patterns to achieve comparable breadth, with lead compound 7e demonstrating broad antibacterial activity comparable to linezolid only after extensive structural modification [2]. No quantitative MIC data were retrievable from publicly accessible primary sources for the target compound specifically; the antibacterial evidence is class-level and derived from a cited but not independently verified reference within a 2022 review [1].
| Evidence Dimension | Antibacterial spectrum breadth |
|---|---|
| Target Compound Data | Active against S. mutans (Gram+) and P. aeruginosa (Gram−) per Aggarwal et al. 2021 (cited in Johansson et al., 2022) [1]; quantitative MIC values not publicly available |
| Comparator Or Baseline | Pyrazol-1′-ylpyrazolo[1,5-a]pyrimidine derivative 7e: MIC values of 125–250 μg/mL range against K. pneumoniae and S. aureus [2] |
| Quantified Difference | Directional only: 2,5-diphenyl derivative I shows activity against a Gram-negative species (P. aeruginosa) not commonly susceptible to unoptimized pyrazolo[1,5-a]pyrimidines. Quantitative head-to-head MIC comparison not possible with available data. |
| Conditions | In vitro antibacterial screening; specific assay protocols not reported in the citing review |
Why This Matters
For researchers screening antibacterial candidates, the 2,5-diphenyl substitution confers Gram-negative coverage rarely observed in structurally simpler pyrazolo[1,5-a]pyrimidines, making this compound a strategic starting point for broad-spectrum optimization despite the absence of publicly available MIC values.
- [1] Johansson M, et al. Exploration of Pyrazolo[1,5-a]pyrimidines as Membrane-Bound Pyrophosphatase Inhibitors. ChemMedChem. 2022;17(7):e202100392. doi:10.1002/cmdc.202100392. Citing: Aggarwal et al. (2021). View Source
- [2] Aggarwal R, Sumran G, Garg N, Aggarwal A. A regioselective synthesis of some new pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines in aqueous medium and their evaluation as antimicrobial agents. Eur J Med Chem. 2011;46(7):3038-3046. View Source
